molecular formula C19H22FN3O3 B1671348 Enrofloxacin CAS No. 93106-60-6

Enrofloxacin

Cat. No.: B1671348
CAS No.: 93106-60-6
M. Wt: 359.4 g/mol
InChI Key: SPFYMRJSYKOXGV-UHFFFAOYSA-N
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Description

Enrofloxacin is a synthetic antibacterial agent belonging to the fluoroquinolone class of antibiotics. It is primarily used in veterinary medicine to treat bacterial infections in animals. This compound is known for its broad-spectrum activity against both Gram-negative and Gram-positive bacteria, making it a valuable tool in combating various infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Enrofloxacin is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

    Formation of the quinolone core: The process begins with the formation of the quinolone core structure, which is achieved through the cyclization of appropriate precursors.

    Introduction of the fluoro group: A fluorine atom is introduced into the quinolone core to enhance the antibacterial activity.

    Addition of the piperazine ring: The piperazine ring is attached to the quinolone core to improve the compound’s pharmacokinetic properties.

    Final modifications: Additional chemical modifications are made to optimize the compound’s efficacy and stability

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Enrofloxacin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified this compound derivatives with altered antibacterial activity and pharmacokinetic properties .

Scientific Research Applications

Enrofloxacin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFYMRJSYKOXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045619
Record name Enrofloxacin
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Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enrofloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>53.9 [ug/mL] (The mean of the results at pH 7.4), Slightly sol in water @ pH 7
Record name SID855596
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name ENROFLOXACIN
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Pale yellow crystals

CAS No.

93106-60-6
Record name Enrofloxacin
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Record name Enrofloxacin [USAN:USP:INN:BAN]
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Record name Enrofloxacin
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Record name Enrofloxacin
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Record name Enrofloxacin
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Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo
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Record name ENROFLOXACIN
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Record name ENROFLOXACIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6952
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Enrofloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

219-221 °C, 219 - 221 °C
Record name ENROFLOXACIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6952
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Enrofloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Enrofloxacin exert its antibacterial effect?

A1: this compound targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. [, ] By inhibiting these enzymes, this compound disrupts DNA synthesis, leading to bacterial cell death. [, ]

Q2: What is the molecular structure of this compound?

A2: this compound's molecular formula is C19H22FN3O3. Its molecular weight is 359.4 g/mol. []

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, research papers commonly utilize High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection to analyze this compound concentrations. [, ]

Q4: Has this compound been incorporated into delivery systems for localized treatment?

A4: Yes, research has investigated the incorporation of this compound into polymethylmethacrylate (PMMA) and calcium sulfate beads for sustained drug release in local infections. [, ]

Q5: How is this compound metabolized in the body?

A5: this compound is primarily metabolized in the liver to ciprofloxacin, its major active metabolite. [, , ]

Q6: How does the route of administration affect this compound pharmacokinetics?

A6: Studies in pigs show that the intramuscular administration of this compound results in a longer elimination half-life compared to intravenous administration. []

Q7: Does the presence of other drugs affect this compound pharmacokinetics?

A7: Yes, research indicates potential drug interactions. For instance, co-administration of diclofenac sodium with this compound in cows alters the pharmacokinetics of this compound, leading to a longer elimination half-life but lower overall drug exposure. []

Q8: Does water hardness impact this compound bioavailability in poultry?

A8: Yes, studies show that the bioavailability of orally administered this compound in broilers decreases with increasing water hardness, potentially due to the formation of coordination complexes with calcium and magnesium ions, which may affect drug absorption. []

Q9: What is the impact of infection on this compound pharmacokinetics?

A9: Pharmacokinetic studies in broilers infected with Escherichia coli reveal altered drug disposition compared to healthy birds, with lower plasma this compound concentrations observed in infected birds. []

Q10: What is the efficacy of this compound against Ornithobacterium rhinotracheale infections in turkeys?

A10: Research demonstrates that this compound administered through drinking water effectively reduces clinical signs and bacterial load in turkeys experimentally infected with Ornithobacterium rhinotracheale, even in the presence of a pre-existing avian pneumovirus infection. []

Q11: Are there concerns regarding this compound resistance in bacteria?

A12: Yes, the emergence of fluoroquinolone-resistant bacteria, including Campylobacter species, has been a concern. []

Q12: How does the administration of this compound to livestock potentially contribute to bacterial resistance?

A13: Studies examining the impact of different this compound formulations (meal, pellets, granulate) in pigs revealed that while all forms led to detectable drug residues in the environment and a development of low-level resistance in E. coli, the pellet form showed a faster resistance development. []

Q13: Are there any toxicological concerns regarding this compound use in animals?

A14: Studies have explored potential adverse effects of this compound. In one study, high-dose this compound administration in a cat was linked to retinal degeneration. [] Another study showed that this compound residues in soil could negatively impact soil microbial communities and processes, depending on the concentration and exposure time. [, ]

Q14: How are this compound residues detected in animal products?

A15: Researchers commonly employ HPLC methods coupled with various detection techniques, such as UV or fluorescence detection, to quantify this compound and ciprofloxacin residues in tissues and eggs. [, ] Mass spectrometry (LC-MS) methods are also being utilized for their higher sensitivity and selectivity in residue analysis. []

Q15: What is the environmental fate of this compound?

A16: Research suggests that this compound can persist in the environment, particularly in soil, where its residues can affect microbial communities and activity. [] Further research is needed to fully understand the long-term ecological consequences of this compound use and its potential for bioaccumulation.

Q16: Are there alternatives to this compound for treating bacterial infections?

A17: Research explored the use of probiotics as an alternative to this compound in poultry, particularly for controlling Salmonella infections. [] Results suggest that probiotics could be a promising alternative, potentially mitigating the risks associated with antibiotic use.

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